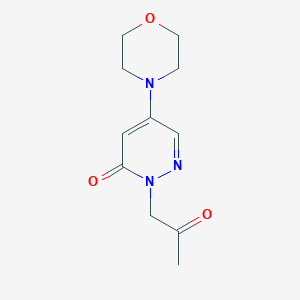

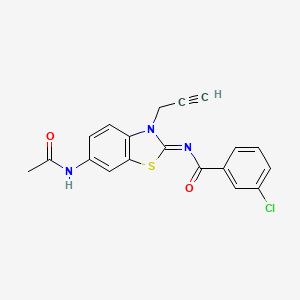

5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridazine ring and a morpholine group.

Applications De Recherche Scientifique

Photochemical Studies and Drug Metabolism

- A study explored the photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone by pyrimido[5,4-g]pteridine 5-oxide, highlighting its application in understanding drug metabolism and the formation of various products through photochemical reactions (Maki et al., 1988).

Chemical Synthesis and Drug Discovery

- Research has demonstrated the utility of 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone derivatives in drug discovery, particularly through the synthesis of polysubstituted pyridazinones. This synthesis showcases the compound's role in creating polyfunctional systems potentially applicable in pharmaceuticals (Pattison et al., 2009).

Analgesic and Anti-Inflammatory Properties

- A significant amount of research has been dedicated to evaluating the analgesic and anti-inflammatory activities of 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone derivatives. These studies have identified specific derivatives with potent activities, contributing to the understanding of structure-activity relationships within this class of compounds (Takaya et al., 1979).

Antimicrobial Activities

- The synthesis of new 3(2H)-pyridazinone derivatives has been reported, with some showing promising antibacterial, antifungal, and antimycobacterial activities. This highlights the compound's potential in the development of new antimicrobial agents (Sukuroglu et al., 2012).

Spectroscopic and Computational Studies

- Detailed spectroscopic and computational studies on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone have been conducted to explore its molecular structure, vibrational frequencies, and electronic properties. Such studies provide deep insights into the compound's characteristics, aiding in its application in various scientific fields (Dede et al., 2018).

Fluorescent Probes for Biological Imaging

- The development of near-infrared fluorescent probes based on pyridazinone derivatives demonstrates the compound's utility in biomedical imaging. These probes have been successfully applied in cell and mouse-brain imaging, showcasing the potential for advancements in diagnostic and research tools (Zhou et al., 2017).

Propriétés

IUPAC Name |

5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-9(15)8-14-11(16)6-10(7-12-14)13-2-4-17-5-3-13/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJJWTJZYZKYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C(C=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320657 |

Source

|

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

477845-70-8 |

Source

|

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)

![4-nitro-N-[4-(3-phenyl-1-adamantyl)phenyl]benzamide](/img/structure/B2940291.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2940306.png)

![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)

![N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2940308.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2940309.png)